molecular formula C3H4O3 B1312583 2-oxo(113C)propanoic acid CAS No. 99124-30-8

2-oxo(113C)propanoic acid

Cat. No.: B1312583
CAS No.: 99124-30-8
M. Wt: 89.05 g/mol
InChI Key: LCTONWCANYUPML-LBPDFUHNSA-N
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Description

2-oxo(113C)propanoic acid: is an isotopically labeled form of pyruvic acid, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in metabolic studies due to its role as a key intermediate in various biochemical pathways, including glycolysis and the citric acid cycle. The isotopic labeling allows for detailed tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Biochemical Analysis

Biochemical Properties

Pyruvic acid-1-13C is involved in several key biochemical reactions. It interacts with enzymes such as pyruvate dehydrogenase, which converts pyruvic acid-1-13C into acetyl-CoA, a critical molecule in the citric acid cycle . Additionally, pyruvic acid-1-13C is a substrate for lactate dehydrogenase, which converts it into lactate . These interactions are crucial for cellular respiration and energy production.

Cellular Effects

Pyruvic acid-1-13C influences various cellular processes. It plays a significant role in cellular metabolism by entering the citric acid cycle and contributing to ATP production . Additionally, pyruvic acid-1-13C can affect cell signaling pathways and gene expression by modulating the levels of key metabolites and intermediates . This compound is also involved in the regulation of cellular redox states and can impact the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, pyruvic acid-1-13C exerts its effects through several mechanisms. It binds to and activates pyruvate dehydrogenase, facilitating the conversion of pyruvic acid-1-13C to acetyl-CoA . This activation is essential for the entry of pyruvic acid-1-13C into the citric acid cycle. Additionally, pyruvic acid-1-13C can inhibit certain enzymes, such as pyruvate kinase, by competing with its natural substrate . These interactions lead to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyruvic acid-1-13C can change over time. The stability of pyruvic acid-1-13C is influenced by factors such as temperature and pH . Over time, pyruvic acid-1-13C can degrade into other metabolites, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pyruvic acid-1-13C can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of pyruvic acid-1-13C vary with different dosages in animal models. At low doses, pyruvic acid-1-13C can enhance cellular respiration and energy production . At high doses, it can lead to toxic effects, such as metabolic acidosis and impaired cellular function . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on metabolic pathways.

Metabolic Pathways

Pyruvic acid-1-13C is involved in several metabolic pathways, including glycolysis and the citric acid cycle . It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, which are critical for its conversion to acetyl-CoA and lactate, respectively . These interactions influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, pyruvic acid-1-13C is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of pyruvic acid-1-13C within different cellular compartments. The distribution of pyruvic acid-1-13C can affect its accumulation and overall impact on cellular metabolism.

Subcellular Localization

Pyruvic acid-1-13C is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it needs to be in proximity to specific enzymes and metabolic pathways. Targeting signals and post-translational modifications can direct pyruvic acid-1-13C to specific organelles, enhancing its role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-oxo(113C)propanoic acid can be synthesized through several methods. One common approach involves the oxidation of [1-13C] labeled propylene glycol using strong oxidizers such as potassium permanganate or bleach. Another method includes the hydrolysis of [1-13C] labeled acetyl cyanide, which is formed by reacting [1-13C] labeled acetyl chloride with potassium cyanide .

Industrial Production Methods: Industrial production of pyruvic acid-1-13C typically involves the fermentation of glucose using genetically modified microorganisms that incorporate the carbon-13 isotope into the pyruvic acid molecule. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-oxo(113C)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Pyruvic acid can be oxidized to form acetic acid and carbon dioxide.

    Reduction: It can be reduced to lactic acid under anaerobic conditions.

    Decarboxylation: Pyruvic acid can undergo decarboxylation to form acetaldehyde and carbon dioxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, bleach.

    Reduction: Lactate dehydrogenase enzyme, NADH.

    Decarboxylation: Pyruvate decarboxylase enzyme.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-oxo(113C)propanoic acid is used in NMR spectroscopy to study metabolic pathways and enzyme kinetics. The carbon-13 isotope provides a distinct signal that can be tracked in complex biochemical systems.

Biology: In biological research, pyruvic acid-1-13C is used to investigate cellular respiration and energy production. It helps in understanding the metabolic flux and the role of pyruvate in various cellular processes.

Medicine: this compound is employed in medical research to study cancer metabolism. Hyperpolarized 13C-labeled pyruvate is used in magnetic resonance imaging (MRI) to visualize metabolic changes in tumors and assess the effectiveness of cancer therapies .

Industry: In the industrial sector, pyruvic acid-1-13C is used in the production of various chemicals and pharmaceuticals. Its isotopic labeling allows for precise monitoring of chemical reactions and product formation .

Comparison with Similar Compounds

    Lactic acid-1-13C: Similar to pyruvic acid-1-13C, but labeled at the lactic acid stage.

    Acetic acid-1-13C: Another isotopically labeled compound used in metabolic studies.

    Glucose-1-13C: Used to study glycolysis and other glucose metabolism pathways.

Uniqueness: 2-oxo(113C)propanoic acid is unique due to its central role in both aerobic and anaerobic metabolism. Its position at the crossroads of multiple metabolic pathways makes it an invaluable tool for studying cellular energy production and metabolic flux .

Properties

IUPAC Name

2-oxo(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTONWCANYUPML-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436366
Record name Pyruvic acid-1-13C
Source EPA DSSTox
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Molecular Weight

89.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99124-30-8
Record name Pyruvic acid 1-C-13
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Record name Pyruvic acid-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99124-30-8
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Record name PYRUVIC ACID 1-C-13
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Synthesis routes and methods I

Procedure details

A solution of indole-3-pyruvate, 20 mM; L-aspartic acid 20 mM; MgCl2, 1.5 mM; transaminase, 0.3 mg/ml; oxaloacetate decarboxylase, 0.3 mg/ml buffered to pH 7.0 with 5 mM tris-hydroxymethylaminomethane hydrochloride (Tris) was stirred slowly for 2 hours. At the end of this time the reaction is complete. The L-tryptophan and pyruvic acid produced can be purified by methods well known in the art.
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Synthesis routes and methods II

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
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7.6%

Synthesis routes and methods III

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo(113C)propanoic acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-oxo(113C)propanoic acid
Reactant of Route 6
2-oxo(113C)propanoic acid
Customer
Q & A

Q1: How does pyruvic acid-1-¹³C help researchers understand the metabolic differences between wild-type and IDH1 mutant glioma cells?

A1: Pyruvic acid-1-¹³C serves as a labeled tracer that can be tracked using ¹³C magnetic resonance spectroscopy (MRS). By introducing this compound to both wild-type and IDH1 mutant glioma cells, researchers can follow the ¹³C label as it's metabolized through different pathways. This allows for the quantification of metabolic fluxes, revealing how these cells differentially process pyruvate. The study demonstrated that compared to wild-type cells, IDH1 mutant cells exhibited increased pyruvate flux to lactate and decreased flux to glutamate and 2-hydroxyglutarate (2-HG) []. This suggests a shift towards increased glycolysis and reduced entry of pyruvate into the tricarboxylic acid (TCA) cycle in the mutant cells.

Q2: The study mentions that the decrease in pyruvate flux to the TCA cycle in IDH1 mutant cells was linked to reduced pyruvate dehydrogenase (PDH) activity. How does this relate to the findings obtained using pyruvic acid-1-¹³C?

A2: The reduced flux of pyruvic acid-1-¹³C into the TCA cycle, as observed through ¹³C MRS, provided a crucial clue regarding altered PDH activity. PDH is the gatekeeper enzyme that facilitates pyruvate entry into the TCA cycle. The decreased pyruvic acid-1-¹³C flux observed in IDH1 mutant cells aligned with their decreased PDH activity, which was found to be caused by increased inhibitory phosphorylation []. This highlights how pyruvic acid-1-¹³C served as a metabolic probe, unveiling a downstream consequence of the IDH1 mutation on a key regulatory point in cellular energetics.

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